

physical properties of 1,4-Dibutylbenzene

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Compound of Interest

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An In-depth Technical Guide to the Physical Properties of 1,4-Dibutylbenzene

Abstract: This technical guide provides a comprehensive overview of the core physical, spectral, and thermodynamic properties of **1,4-Dibutylbenzene** (CAS 1571-86-4). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes key data from authoritative sources and outlines the experimental methodologies for their determination. The guide emphasizes the scientific principles behind characterization techniques, ensuring a deep understanding of not just the data, but its acquisition and interpretation.

Introduction and Molecular Overview

1,4-Dibutylbenzene, also known as p-dibutylbenzene, is an aromatic hydrocarbon characterized by a central benzene ring substituted at the para positions with two n-butyl groups. Its molecular formula is $C_{14}H_{22}$, and its structure imparts a notable symmetry that influences its physical properties, such as its melting point and spectroscopic signature.[1]

It is crucial to distinguish this compound from its isomer, 1,4-di-tert-butylbenzene (CAS 1012-72-2), where the branched tert-butyl groups confer significantly different physical characteristics, most notably a much higher melting point due to its crystalline solid state at room temperature.[2][3] 1,4-n-Dibutylbenzene, the subject of this guide, is primarily encountered as a liquid at standard conditions. Its utility is found as an intermediate in organic synthesis and as a component in specialty chemicals.[4] A thorough understanding of its physical properties is paramount for its safe handling, application, and quality control.

Core Physicochemical Properties

The fundamental physical properties of **1,4-Dibutylbenzene** dictate its behavior in various experimental and industrial settings. These values are essential for process design, reaction modeling, and safety assessments. The data presented below has been aggregated from established chemical databases and supplier specifications.

Property	Value	Unit	Source(s)
Identifiers			
CAS Number	1571-86-4	-	[5]
Molecular Formula	C ₁₄ H ₂₂	-	[5]
Molecular Weight	190.33	g/mol	[5][6]
InChIKey	VGQOZYOOFXEGDA -UHFFFAOYSA-N	-	[5][6]
Thermodynamic Properties			
Melting Point	-31	°C	[5]
Boiling Point	227	°C	[5]
Flash Point	110	°C (230 °F)	[5]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	49.70	kJ/mol	[7]
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-107.23	kJ/mol	[7]
Ionization Energy	8.40	eV	[7]
Physical Properties			
Density	0.856	g/cm ³	[5]
Refractive Index (n _D)	1.489	-	[5]
Solubility & Partitioning			
Water Solubility (log ₁₀ WS)	-4.75 (Calculated)	mol/L	[7]
Octanol/Water Partition Coeff. (logP)	4.372 (Calculated)	-	[7]

Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment of **1,4-Dibutylbenzene** rely on a combination of spectroscopic and chromatographic techniques. The molecule's symmetry is a key feature in its spectral interpretation.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Due to the molecule's p-substitution, the ^1H NMR spectrum is simplified. It is expected to show a singlet for the four equivalent aromatic protons. The butyl chains would exhibit a triplet for the terminal methyl (CH_3) protons, a triplet for the benzylic methylene (CH_2) protons, and overlapping multiplets for the two internal methylene groups.^[8] The ^{13}C NMR spectrum would similarly show a reduced number of signals: four for the butyl chain carbons and, due to symmetry, only two signals for the six aromatic carbons.^[6]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides functional group information. Key absorptions for **1,4-Dibutylbenzene** include C-H stretching vibrations for the sp^3 hybridized carbons of the butyl chains (typically below 3000 cm^{-1}) and the sp^2 hybridized carbons of the aromatic ring (typically above 3000 cm^{-1}). Aromatic C=C stretching vibrations are expected in the $1600\text{--}1450\text{ cm}^{-1}$ region.^[9]
- **Mass Spectrometry (MS):** When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), **1,4-Dibutylbenzene** shows a distinct molecular ion (M^+) peak at m/z 190. The primary fragmentation pathway is benzylic cleavage, resulting in a prominent peak from the loss of a propyl radical ($-\text{C}_3\text{H}_7$), leading to a fragment at m/z 147.^{[6][10]}
- **Gas Chromatography (GC):** GC is the preferred method for assessing the purity of **1,4-Dibutylbenzene** and quantifying it in mixtures. Its retention time is a function of the column's stationary phase and the temperature program. The non-polar retention index (I_{np}) is reported to be approximately 1411.^[7]

Experimental Methodologies for Property Determination

To ensure data integrity, standardized and validated protocols are essential. This section details the workflows for key analytical procedures, explaining the rationale behind the experimental design.

Protocol: Identity and Purity Assessment by GC-MS

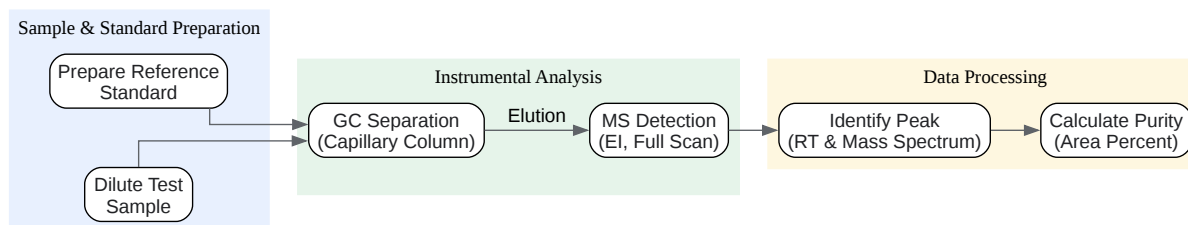
Causality: This protocol is the definitive method for confirming the molecular identity and quantifying impurities. Gas chromatography provides high-resolution separation of volatile components, while mass spectrometry offers unambiguous identification based on the unique mass fragmentation pattern of the target molecule.

Methodology:

- **Standard Preparation:** Prepare a certified reference standard of **1,4-Dibutylbenzene** at a known concentration (e.g., 100 µg/mL) in a high-purity solvent such as hexane.
- **Sample Preparation:** Dilute the test sample of **1,4-Dibutylbenzene** in the same solvent to fall within the calibrated concentration range.
- **Instrumentation (GC):**
 - **Column:** Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating aromatic hydrocarbons.
 - **Injection:** Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio) to prevent column overload.
 - **Temperature Program:** Start with an initial oven temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation of lower boiling point impurities from the main analyte.
- **Instrumentation (MS):**
 - **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.
 - **Scan Mode:** Acquire data in full scan mode over a mass range of m/z 40-400 to capture the molecular ion and key fragments.
- **Data Analysis:**
 - Confirm the identity of the main peak by matching its retention time with the reference standard and its mass spectrum with a library (e.g., NIST).

- Calculate purity by the area percent method, where the area of the **1,4-Dibutylbenzene** peak is divided by the total area of all integrated peaks.

Workflow for GC-MS Analysis:



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Workflow for identity and purity analysis via GC-MS.

Protocol: Thermochemical Analysis via Bomb Calorimetry

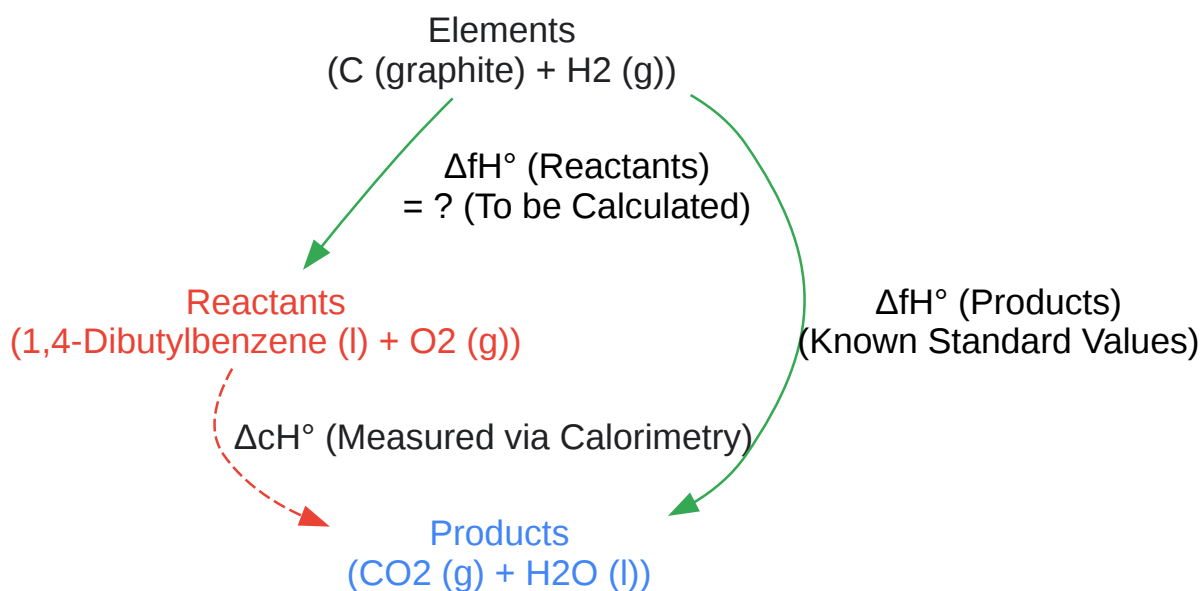
Causality: The standard enthalpy of formation ($\Delta_f H^\circ$) is a critical thermodynamic parameter that cannot be measured directly. It is derived from the experimentally determined enthalpy of combustion ($\Delta_c H^\circ$) using Hess's Law. Bomb calorimetry provides a precise measure of the heat released during a complete combustion reaction under constant volume conditions.^[11]

Methodology (Conceptual):

- **Sample Preparation:** A precisely weighed mass (approx. 1 g) of high-purity **1,4-Dibutylbenzene** is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").
- **System Assembly:** The bomb is sealed and pressurized with pure oxygen (approx. 30 atm) to ensure complete combustion. It is then submerged in a known volume of water in an insulated container (the calorimeter).

- Combustion: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
- Temperature Measurement: The temperature of the water is monitored with high precision (e.g., to 0.001°C) before, during, and after combustion until a maximum temperature is reached and cooling begins.
- Calculation of Heat of Combustion:
 - The total heat evolved (q_{total}) is calculated using the measured temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_{cal}):
 $q_{\text{total}} = C_{\text{cal}} * \Delta T$.
 - Corrections are made for the heat from the ignition wire and any side reactions (e.g., nitric acid formation).
 - The molar enthalpy of combustion ($\Delta_c H^\circ$) is calculated from the corrected heat value and the moles of sample combusted.
- Application of Hess's Law: The standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using the balanced combustion equation and the known $\Delta_f H^\circ$ values for the products (CO_2 and H_2O).
[\[12\]](#)
 - Reaction: $\text{C}_{14}\text{H}_{22}(\text{l}) + 20.5 \text{ O}_2(\text{g}) \rightarrow 14 \text{ CO}_2(\text{g}) + 11 \text{ H}_2\text{O}(\text{l})$
 - Equation: $\Delta_c H^\circ = [14 * \Delta_f H^\circ(\text{CO}_2, \text{g}) + 11 * \Delta_f H^\circ(\text{H}_2\text{O}, \text{l})] - [\Delta_f H^\circ(\text{C}_{14}\text{H}_{22}, \text{l}) + 20.5 * \Delta_f H^\circ(\text{O}_2, \text{g})]$
 - Since $\Delta_f H^\circ$ for $\text{O}_2(\text{g})$ is zero, the equation is rearranged to solve for $\Delta_f H^\circ(\text{C}_{14}\text{H}_{22}, \text{l})$.

Logical Diagram for Enthalpy of Formation Determination:



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Hess's Law application for calculating enthalpy of formation.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While toxicological properties have not been fully investigated, prudent handling practices for organic solvents and reagents should be strictly followed.[13]

- **Personal Protective Equipment (PPE):** Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or glasses as described by OSHA regulations, and a lab coat.[13][14]
- **Handling:** Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Minimize dust generation if handling a solidified form. Wash hands thoroughly after handling.[13]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from strong oxidizing agents and sources of ignition.[14]
- **First Aid:**
 - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes.

- Skin Contact: Wash skin with soap and water. Remove contaminated clothing.
- Inhalation: Move to fresh air.
- Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

Conclusion

This guide has detailed the essential physical properties of **1,4-Dibutylbenzene**, providing researchers with a robust dataset for its application. From its core thermodynamic values to its spectroscopic fingerprint, the information presented serves as a foundational resource. By incorporating validated experimental protocols and explaining the scientific rationale behind them, this document aims to empower scientists to handle, characterize, and utilize this compound with confidence and safety. The provided data and methodologies are critical for ensuring the accuracy, reproducibility, and integrity of future research and development involving **1,4-Dibutylbenzene**.

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